
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as iodides, thiols, or amines.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: The primary product is 2,4,4-trimethyl-1,3-dioxolane.
Applications De Recherche Scientifique
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles or other reactants involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring.
2-Bromo-2-methylpropane: Another compound with a bromomethyl group but attached to a different carbon skeleton.
Uniqueness
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications where the dioxolane ring is beneficial.
Propriétés
Numéro CAS |
89995-38-0 |
|---|---|
Formule moléculaire |
C7H13BrO2 |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-5-9-6(4-8)7(2,3)10-5/h5-6H,4H2,1-3H3 |
Clé InChI |
SFKCRYYJYWWPDK-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(C(O1)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)

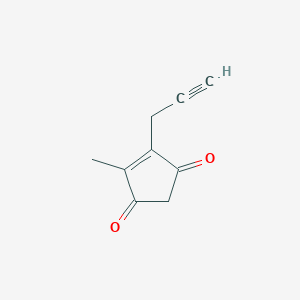
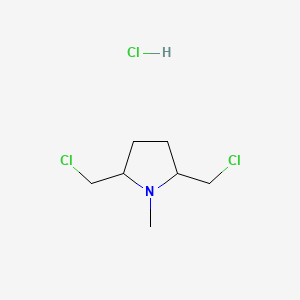

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
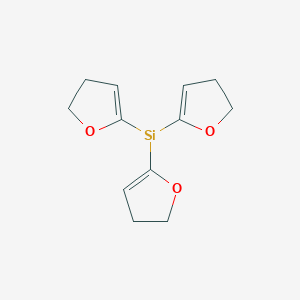
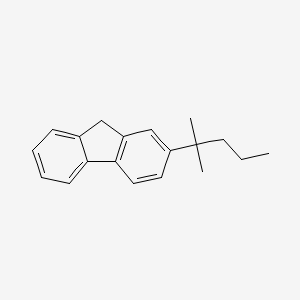
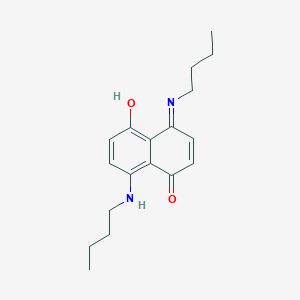

![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

